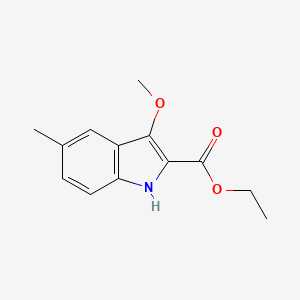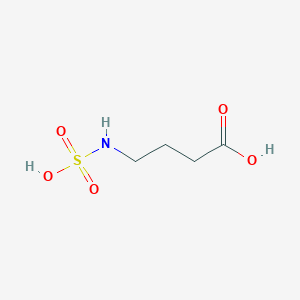
4-(Sulfoamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Sulfoamino)butanoic acid is a compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound is characterized by the presence of a sulfoamino group attached to a butanoic acid backbone, which imparts distinct reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(sulfoamino)butanoic acid typically involves the grafting of the sulfoamino group onto a butanoic acid derivative. One common method involves the use of superparamagnetic γ-Fe2O3@SiO2 nanoparticles as a catalyst. This process is carried out under green conditions in aqueous media, offering advantages such as easy reaction conditions, simple work-up, high yields, and short reaction times .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of magnetically recoverable catalysts, such as γ-Fe2O3@SiO2, suggests potential scalability for industrial applications. The catalyst can be separated magnetically, ensuring chemical stability and reusability .
化学反応の分析
Types of Reactions
4-(Sulfoamino)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfoamino group to an amino group.
Substitution: The sulfoamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, amino acid derivatives, and various substituted butanoic acid compounds. These products have diverse applications in organic synthesis and catalysis .
科学的研究の応用
4-(Sulfoamino)butanoic acid has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in the green synthesis of heterocyclic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
作用機序
The mechanism of action of 4-(sulfoamino)butanoic acid involves its ability to interact with various molecular targets through its sulfoamino group. This interaction can lead to the formation of stable complexes, which can catalyze or inhibit specific biochemical pathways. The compound’s superparamagnetic properties also enable its use in targeted drug delivery and magnetic resonance imaging (MRI) applications .
類似化合物との比較
Similar Compounds
Similar compounds to 4-(sulfoamino)butanoic acid include:
2-Aminoethanesulfonic acid (Taurine): Known for its role in bile salt formation and as a neurotransmitter.
Sulfanilic acid: Used in the synthesis of azo dyes and as a reagent in analytical chemistry.
Uniqueness
This compound is unique due to its combination of a sulfoamino group with a butanoic acid backbone, which imparts distinct reactivity and functionality. Its ability to form stable complexes with biomolecules and its superparamagnetic properties make it particularly valuable in catalysis and biomedical applications .
特性
CAS番号 |
183847-06-5 |
|---|---|
分子式 |
C4H9NO5S |
分子量 |
183.19 g/mol |
IUPAC名 |
4-(sulfoamino)butanoic acid |
InChI |
InChI=1S/C4H9NO5S/c6-4(7)2-1-3-5-11(8,9)10/h5H,1-3H2,(H,6,7)(H,8,9,10) |
InChIキー |
WTNJXNYDWQQFBU-UHFFFAOYSA-N |
正規SMILES |
C(CC(=O)O)CNS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





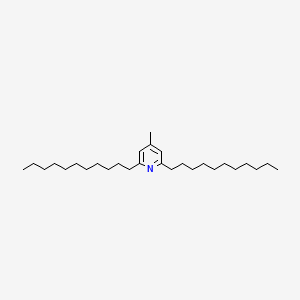
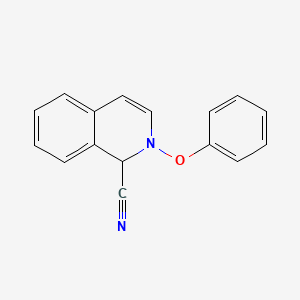
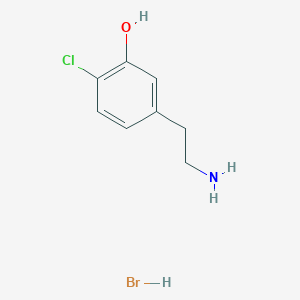

![1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}azetidine](/img/structure/B12558729.png)

![5-{Methyl[(1S)-1-phenylethyl]amino}pentan-2-one](/img/structure/B12558740.png)
![4'-(4-Methylpent-3-en-1-yl)[[1,1'-bi(cyclohexan)]-3'-ene]-3,5-dione](/img/structure/B12558744.png)
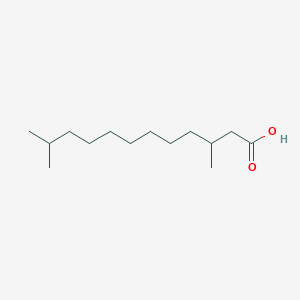
silane](/img/structure/B12558763.png)
